molecular formula C17H24N2O2S2 B2856964 Ethyl 2-(piperidine-1-carbothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 380342-37-0

Ethyl 2-(piperidine-1-carbothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2856964
CAS RN: 380342-37-0
M. Wt: 352.51
InChI Key: SJOSJJHZYBMGMV-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidine-1-carbothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H24N2O2S2 and its molecular weight is 352.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(piperidine-1-carbothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(piperidine-1-carbothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery and Development

This compound is included in screening libraries used for drug discovery. Its unique structure makes it a candidate for binding to various biological targets. By testing it against a range of enzymes, receptors, and ion channels, researchers can identify potential therapeutic effects. For instance, its inclusion in the ChemoGenomic Annotated Library suggests its utility in phenotypic screening, which can lead to the discovery of new drugs .

Pharmacological Research

The compound’s pharmacological properties, such as its solubility and partition coefficient, are essential for determining its behavior in biological systems. These properties influence the compound’s absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug design .

properties

IUPAC Name

ethyl 2-(piperidine-1-carbothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S2/c1-2-21-16(20)14-12-8-4-5-9-13(12)23-15(14)18-17(22)19-10-6-3-7-11-19/h2-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOSJJHZYBMGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperidine-1-carbothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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